N-(1-Adamantylmethyl)isonicotinamide hydrochloride
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Overview
Description
N-(1-Adamantylmethyl)isonicotinamide hydrochloride is a chemical compound with the molecular formula C17H23ClN2O. It is known for its unique structure, which includes an adamantane moiety linked to an isonicotinamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Adamantylmethyl)isonicotinamide hydrochloride typically involves the reaction of 1-adamantylmethylamine with isonicotinoyl chloride in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the final product is subjected to rigorous quality control measures to ensure its purity and stability .
Chemical Reactions Analysis
Types of Reactions
N-(1-Adamantylmethyl)isonicotinamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1-adamantylmethyl)isonicotinamide N-oxide, while reduction may produce N-(1-adamantylmethyl)isonicotinamide. Substitution reactions can lead to various derivatives depending on the nucleophile used .
Scientific Research Applications
N-(1-Adamantylmethyl)isonicotinamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(1-Adamantylmethyl)isonicotinamide hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s stability and bioavailability, while the isonicotinamide group can interact with various enzymes and receptors in the body. These interactions can modulate biological processes such as cell signaling, gene expression, and metabolic pathways .
Comparison with Similar Compounds
N-(1-Adamantylmethyl)isonicotinamide hydrochloride can be compared with other similar compounds, such as:
1-Methylnicotinamide: This compound is a methylated derivative of nicotinamide and has been studied for its anti-inflammatory and vasoprotective properties.
N-(Adamantan-1-ylmethyl)isonicotinamide 1-oxide hydrochloride: This compound is an oxidized derivative and has similar structural features but different chemical properties.
The uniqueness of this compound lies in its specific combination of the adamantane and isonicotinamide moieties, which confer distinct chemical and biological properties .
Properties
CAS No. |
61876-27-5 |
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Molecular Formula |
C17H23ClN2O |
Molecular Weight |
306.8 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)pyridine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H22N2O.ClH/c20-16(15-1-3-18-4-2-15)19-11-17-8-12-5-13(9-17)7-14(6-12)10-17;/h1-4,12-14H,5-11H2,(H,19,20);1H |
InChI Key |
KJGHRQYBXLYYMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC=NC=C4.Cl |
Origin of Product |
United States |
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